Structural Differentiation: 2,4-Difluorophenyl Substitution vs. 4-Chloro-3-Fluorophenyl Analog
The target compound (CAS 946291-22-1) incorporates a 2,4-difluorophenyl group and a methyl-bridged isopropylpiperidine. A commercially available comparator, N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide (CAS not reported in BindingDB entry BDBM50333271), features a 4-chloro-3-fluorophenyl group and a directly attached (non-bridged) piperidine ring [1][2]. These two structural modifications are expected to alter electronic distribution, lipophilicity, and steric conformation of the oxalamide core. Computational ADMET predictions available for the target compound indicate a predicted aqueous solubility of −3.933 logS units and a predicted hepatotoxicity probability of 0.509, though no equivalent published prediction set exists for the comparator to allow a direct side-by-side assessment [3]. The experimental gp120 binding IC50 for the comparator is 100,000 nM; no comparable target engagement data exist for CAS 946291-22-1.
| Evidence Dimension | Molecular structure and property prediction |
|---|---|
| Target Compound Data | 2,4-difluorophenyl; N-isopropylpiperidin-4-ylmethyl; MW 339.39; predicted aqueous solubility −3.933 logS; predicted hepatotoxicity probability 0.509 |
| Comparator Or Baseline | N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide: 4-chloro-3-fluorophenyl; non-bridged piperidine; MW not reported; gp120 IC50 = 100,000 nM |
| Quantified Difference | No common assay; substitution pattern differs in both halogen type/position and piperidine linkage, making any quantitative comparison impossible. |
| Conditions | Target compound data from computational prediction models (source unspecified); comparator IC50 from HIV-1 YU2 gp120/CD4 cell-based viral infection assay [1]. |
Why This Matters
In the absence of head-to-head pharmacology, the structural differences constitute the only verifiable basis for differentiation; users must recognize that the 2,4-difluoro versus 4-chloro-3-fluoro substitution and the methyl-bridged versus directly attached piperidine are not minor variations and may confer distinct biological profiles.
- [1] BindingDB. Entry BDBM50333271: N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide. IC50 = 1.00E+5 nM for inhibition of HIV-1 YU2 gp120 binding to CD4-expressing Cf2Th-CD4/CCR5 cells. View Source
- [2] PubChem. Compound Summary for CID 16886606: N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide. National Center for Biotechnology Information. View Source
- [3] TCMIP ADMET Prediction Database. Entry Cthd0233276-21: Predicted ADMET properties for N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide. View Source
